![molecular formula C23H33NO2SSi B13404465 [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide is a complex organic compound with significant applications in various fields, including cancer research. It is known for its role as an intermediate in the synthesis of bioactive molecules such as Jasplakinolide, which is a potent inhibitor of prostate and breast carcinoma cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide typically involves multiple steps, including the formation of silyl ethers and the use of specific catalysts. One common method involves the silylation of alcohols and phenols using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a catalyst such as proazaphosphatrane . The reaction conditions are generally mild, with temperatures ranging from 24 to 40°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes, utilizing efficient and mild catalysts to ensure high yields and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality in the production process.
化学反应分析
Types of Reactions
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to elevated temperatures under controlled atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products have diverse applications in pharmaceuticals and materials science.
科学研究应用
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Cancer Research: As an intermediate in the synthesis of Jasplakinolide, it plays a crucial role in developing inhibitors for cancer cell proliferation.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it suitable for developing advanced materials with specific functionalities.
作用机制
The mechanism of action of [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide involves its interaction with molecular targets and pathways. In cancer research, it acts as an inhibitor by binding to specific proteins and enzymes involved in cell proliferation. The silyl group enhances its stability and bioavailability, allowing it to effectively inhibit the growth of cancer cells.
相似化合物的比较
Similar Compounds
Jasplakinolide: A potent inhibitor of cancer cell proliferation, synthesized using [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide as an intermediate.
Trimethylsilyl Derivatives: Compounds with similar silyl groups that exhibit unique chemical properties and applications.
Uniqueness
This compound stands out due to its specific structure, which imparts unique reactivity and stability. Its role as an intermediate in the synthesis of bioactive molecules further highlights its importance in scientific research and industrial applications.
属性
分子式 |
C23H33NO2SSi |
|---|---|
分子量 |
415.7 g/mol |
IUPAC 名称 |
4-methyl-N-[[4-tri(propan-2-yl)silyloxyphenyl]methylidene]benzenesulfinamide |
InChI |
InChI=1S/C23H33NO2SSi/c1-17(2)28(18(3)4,19(5)6)26-22-12-10-21(11-13-22)16-24-27(25)23-14-8-20(7)9-15-23/h8-19H,1-7H3 |
InChI 键 |
ZMVKRPKYFHBHTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)N=CC2=CC=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


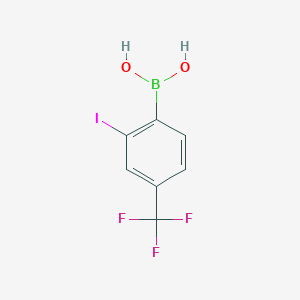
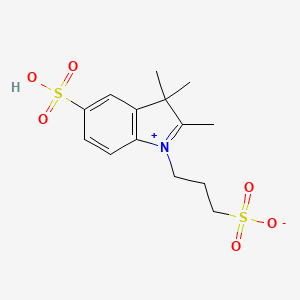
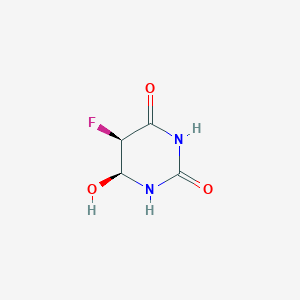

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
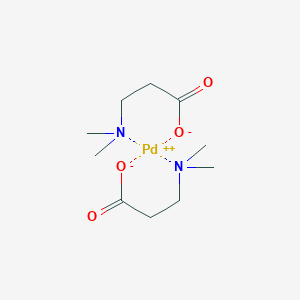
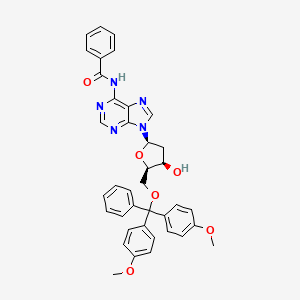
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
